molecular formula C5H7BrN4O B508272 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 400878-08-2

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B508272
CAS No.: 400878-08-2
M. Wt: 219.04g/mol
InChI Key: JINYGSMERXPQMD-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways . For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide include:

Biological Activity

4-Bromo-1-methyl-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-bromo-1-methylpyrazole-3-carbohydrazide
  • Molecular Formula : C5_5H7_7BrN4_4O

This compound belongs to the pyrazole family, known for their versatile applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways. For instance, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, affecting energy production and cellular metabolism.
  • Cell Signaling Modulation : It alters cell signaling pathways that regulate growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed significant inhibition against both gram-positive and gram-negative bacteria, with a focus on biofilm formation inhibition .
  • Anticancer Research : In a recent study, the compound was tested on different cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress and apoptosis induction .

Future Directions

The ongoing research on this compound suggests several potential avenues for future exploration:

  • Development of Derivatives : Modifying the chemical structure could enhance its biological activity and selectivity.
  • Clinical Trials : Further studies are needed to evaluate its safety and efficacy in clinical settings.

Properties

IUPAC Name

4-bromo-1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(9-10)5(11)8-7/h2H,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINYGSMERXPQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200645
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400878-08-2
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400878-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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